molecular formula C12H14N2O B2436102 4,4-Dimethyl-3-oxo-2-(pyridin-3-yl)pentanenitrile CAS No. 1515367-58-4

4,4-Dimethyl-3-oxo-2-(pyridin-3-yl)pentanenitrile

Cat. No.: B2436102
CAS No.: 1515367-58-4
M. Wt: 202.257
InChI Key: QYEYWCTYNOICLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4-Dimethyl-3-oxo-2-(pyridin-3-yl)pentanenitrile is an organic compound with the molecular formula C12H14N2O It is characterized by a pyridine ring attached to a pentanenitrile chain with a ketone and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethyl-3-oxo-2-(pyridin-3-yl)pentanenitrile can be achieved through several synthetic routes. One common method involves the reaction of 3-pyridineacetonitrile with 4,4-dimethyl-3-oxopentanenitrile under specific conditions. The reaction typically requires a base catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-3-oxo-2-(pyridin-3-yl)pentanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,4-Dimethyl-3-oxo-2-(pyridin-3-yl)pentanenitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-3-oxo-2-(pyridin-3-yl)pentanenitrile involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4,4-Dimethyl-3-oxo-2-(pyridin-2-yl)pentanenitrile
  • 4,4-Dimethyl-3-oxo-2-(pyridin-4-yl)pentanenitrile
  • 4,4-Dimethyl-3-oxo-2-benzylpentanenitrile

Uniqueness

4,4-Dimethyl-3-oxo-2-(pyridin-3-yl)pentanenitrile is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4,4-dimethyl-3-oxo-2-pyridin-3-ylpentanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-12(2,3)11(15)10(7-13)9-5-4-6-14-8-9/h4-6,8,10H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYEYWCTYNOICLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C(C#N)C1=CN=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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